molecular formula C16H21FN4O3 B5223178 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B5223178
M. Wt: 336.36 g/mol
InChI Key: JINNWFWPDYOYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the piperazine ring: This step involves the reaction of appropriate diamines with suitable reagents.

    Coupling of the pyrrolidine and piperazine rings: This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine and piperazine rings can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}METHAN-1-ONE
  • 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}PROPANE-1-ONE

Uniqueness

1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-12(22)18-6-8-20(9-7-18)15-11-14(19-4-2-3-5-19)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNWFWPDYOYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.